molecular formula C7H5BrFI B13095929 2-Bromo-5-fluoro-1-iodo-3-methylbenzene

2-Bromo-5-fluoro-1-iodo-3-methylbenzene

Cat. No.: B13095929
M. Wt: 314.92 g/mol
InChI Key: NMMJYGWKKQCPOY-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-1-iodo-3-methylbenzene is an organic compound with the molecular formula C7H5BrFI It is a halogenated derivative of methylbenzene, containing bromine, fluorine, and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-1-iodo-3-methylbenzene typically involves multi-step reactions starting from a suitable methylbenzene derivative. One common approach is the sequential halogenation of the aromatic ring. For example, starting with 3-methylbenzene, bromination, fluorination, and iodination can be carried out under controlled conditions to introduce the respective halogen atoms at the desired positions .

Industrial Production Methods

Industrial production methods for this compound may involve similar halogenation reactions but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-1-iodo-3-methylbenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .

Scientific Research Applications

2-Bromo-5-fluoro-1-iodo-3-methylbenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-1-iodo-3-methylbenzene involves its interaction with molecular targets through its halogen atoms. The presence of bromine, fluorine, and iodine allows the compound to participate in various chemical reactions, such as halogen bonding and electrophilic aromatic substitution. These interactions can affect the compound’s reactivity and its ability to form stable complexes with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-fluoro-1-iodo-3-methylbenzene is unique due to its specific arrangement of halogen atoms and the presence of a methyl group. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry. The combination of bromine, fluorine, and iodine in the same molecule allows for versatile reactivity and the potential to form a wide range of derivatives .

Properties

Molecular Formula

C7H5BrFI

Molecular Weight

314.92 g/mol

IUPAC Name

2-bromo-5-fluoro-1-iodo-3-methylbenzene

InChI

InChI=1S/C7H5BrFI/c1-4-2-5(9)3-6(10)7(4)8/h2-3H,1H3

InChI Key

NMMJYGWKKQCPOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)I)F

Origin of Product

United States

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